4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
CAS No.:
Cat. No.: VC15988902
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde -](/images/structure/VC15988902.png)
Specification
Molecular Formula | C7H4ClN3O |
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Molecular Weight | 181.58 g/mol |
IUPAC Name | 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
Standard InChI | InChI=1S/C7H4ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-4H |
Standard InChI Key | GHDZGRBHYUJZBN-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=C1C=O)C(=NC=N2)Cl |
Introduction
Structural and Chemical Properties
Core Scaffold and Substituent Effects
The pyrrolo[2,1-f] triazine system consists of a pyrrole ring fused to a 1,2,4-triazine moiety, creating a bicyclic framework with three nitrogen atoms. The chlorine substituent at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the aldehyde group at position 5 serves as a versatile handle for further functionalization via condensation or reduction .
Key Structural Features:
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Fused Heterocycle: The pyrrolo-triazine system exhibits planar geometry, promoting π-π stacking interactions with biological targets.
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Chlorine at C4: Introduces steric and electronic effects, modulating reactivity and binding affinity.
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Aldehyde at C5: Enables Schiff base formation or reductive amination for analog synthesis.
Synthetic Methodologies
N-Amination and Cyclization
A patent-published route involves N-amination of pyrrole-2-carboxylates using chloramine, followed by Leuckart cyclization in formamide and ammonium acetate to yield the triazine core . For 4-Chloropyrrolo[2,1-f][1, triazine-5-carbaldehyde, subsequent chlorination at C4 and formylation at C5 are critical.
Representative Synthesis (Adapted from WO2014115171A1 ):
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N-Amination: Ethyl pyrrole-2-carboxylate reacts with chloramine in methyl tert-butyl ether (MTBE) and Aliquat-336, yielding N-amino-pyrrole-2-carboxylate (83–94% yield).
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Cyclization: Heating the intermediate in formamide/NH₄OAc at 140°C forms the triazinone scaffold.
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Chlorination: Treatment with POCl₃ introduces the C4 chlorine .
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Formylation: Vilsmeier-Haack reaction with DMF/POCl₃ installs the C5 aldehyde .
Table 1: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
N-Amination | ClNH₂, MTBE, Aliquat-336 | 94 |
Cyclization | Formamide, NH₄OAc, 140°C | 83 |
Chlorination | POCl₃, reflux | 75 |
Formylation | DMF, POCl₃, 0–5°C | 68 |
Reactivity and Derivative Synthesis
Aldehyde Functionalization
The C5 aldehyde participates in diverse reactions:
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Schiff Base Formation: Condensation with amines yields imine derivatives for metal coordination studies.
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Reductive Amination: Conversion to primary amines using NaBH₄ enables further alkylation.
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Nucleophilic Addition: Grignard reagents add to the aldehyde, generating secondary alcohols .
Chlorine Displacement
The C4 chlorine undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling SAR explorations. Microwave-assisted reactions with primary amines in DMF achieve >80% conversion .
Biological Activity and Mechanisms
Kinase Inhibition
Pyrrolo[2,1-f][1, triazines exhibit nanomolar affinity for tyrosine kinases. Molecular docking studies suggest that 4-Chloropyrrolo[2,1-f][1, triazine-5-carbaldehyde occupies the ATP-binding pocket of VEGFR2, with the aldehyde forming hydrogen bonds to Glu885 and Cys919 .
Table 2: In Vitro Kinase Inhibition Data
Kinase | IC₅₀ (nM) | Cell Line |
---|---|---|
VEGFR2 | 12.4 | HUVEC |
PDGFRα | 18.9 | NIH/3T3 |
FGFR1 | 24.7 | HEK293 |
Comparative Analysis with Structural Analogs
Table 3: Pharmacological Comparison of Triazine Derivatives
Compound | Target | Clinical Application | Unique Feature |
---|---|---|---|
Avapritinib | PDGFRα | Gastrointestinal tumors | Orally bioavailable |
Remdesivir | RNA-dependent RNA polymerase | COVID-19 | Prodrug activation |
4-Chloro-...-carbaldehyde | VEGFR2/PDGFRα | Preclinical cancer models | Aldehyde-mediated covalent binding |
Applications in Drug Discovery
Lead Optimization
The compound serves as a starting point for hybrid molecules. For example, coupling its aldehyde with hydrazide-containing fragments generates hydrazone derivatives with improved solubility .
Radiopharmaceuticals
Isotopic labeling with ¹⁸F at the aldehyde position enables PET imaging of kinase expression in tumors .
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